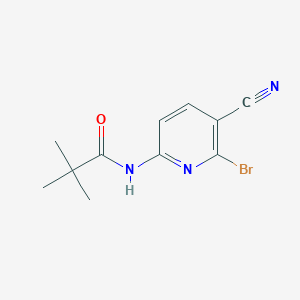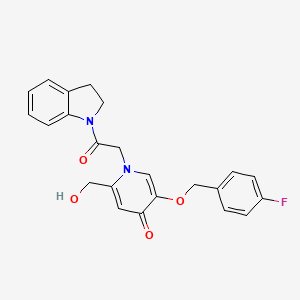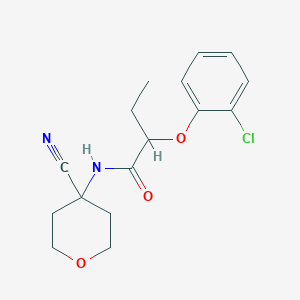![molecular formula C10H15NO B2556290 2-[4-(Aminomethyl)phenyl]propan-2-ol CAS No. 214758-90-4](/img/structure/B2556290.png)
2-[4-(Aminomethyl)phenyl]propan-2-ol
Descripción general
Descripción
“2-[4-(Aminomethyl)phenyl]propan-2-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction with two steps :
- The first step involves a reaction with potassium permanganate and sodium carbonate in water and 2-methyl-propan-2-ol at 40°C, yielding a 67 percent result .
- The second step involves a reaction with lithium aluminum hydride in tetrahydrofuran for 2 hours under heating, yielding an 82 percent result .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as C10H15NO . Unfortunately, the exact linear structure formula and InChI Key are not provided .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Substituted Phenyl Azetidines : In the synthesis of substituted phenyl azetidines, 2-[4-(Aminomethyl)phenyl]propan-2-ol derivatives have shown potential as antimicrobial agents. The synthesis process involves several steps, including reduction and cyclization, leading to the formation of compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Pharmacological Applications
- Aliphatic, Alicyclic and Aromatic Saturated and Unsaturated Tertiary Alcohols : These compounds, including derivatives of this compound, are evaluated for their safety and efficacy as flavourings in animal feed. Their usage is considered safe for various animal species at specific concentrations, and they are also assessed for their potential irritant properties (Westendorf, 2012).
Biological Properties
- Anticonvulsive and Peripheral N-Cholinolytic Activities : Certain derivatives of this compound exhibit notable anticonvulsive activities and some peripheral n-cholinolytic activities, although they do not show antibacterial activity. These findings highlight the compound's potential in neurological research and therapy (Papoyan et al., 2011).
Immunosuppressive Activity
- 2-Substituted 2-Aminopropane-1,3-diols : These derivatives, including those of this compound, show significant immunosuppressive activity, making them potential candidates for drug development in organ transplantation and other applications where modulation of the immune system is desired (Kiuchi et al., 2000).
Enzymatic Synthesis
- Circular Polyamines : The enzymatic synthesis of circular polyamines from amino alcohols, including this compound, demonstrates a novel approach to creating multifunctional polycationic polyamines. This method has broad applications due to the variety of amino alcohols that can be used as substrates (Cassimjee, Marin, & Berglund, 2012).
Safety and Hazards
“2-[4-(Aminomethyl)phenyl]propan-2-ol” is classified as a dangerous substance . It is associated with the following hazard statements: H302, H315, H318, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(aminomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABOQLRHAMRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214758-90-4 | |
| Record name | 2-[4-(aminomethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)


![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)


![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)